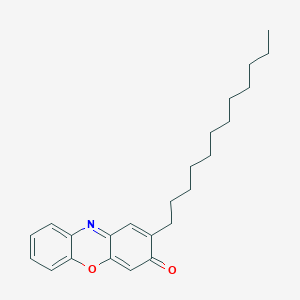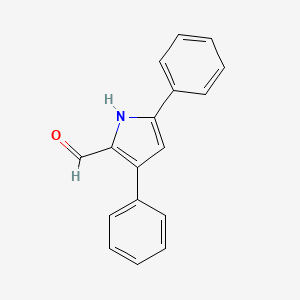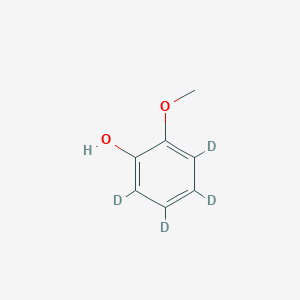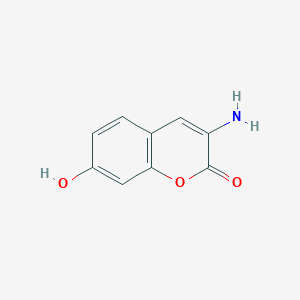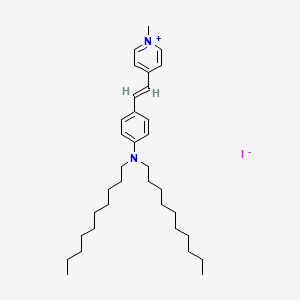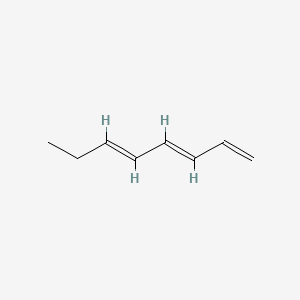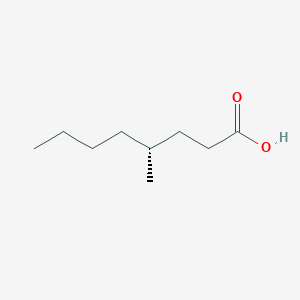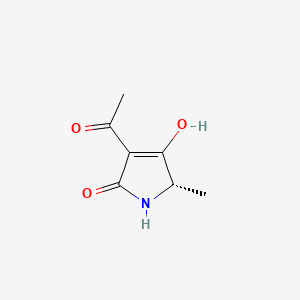
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione, also known as HEMPD, is a pyrrolidine-2,4-dione derivative that has been widely studied for its potential therapeutic applications. HEMPD has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) and the development of oxidative stress. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help to protect cells from oxidative damage. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to possess anti-inflammatory activity, which can help to reduce inflammation and pain. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to possess antitumor activity, which can help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations to the use of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has not been extensively studied in vivo, so its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. One area of interest is the development of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the study of the pharmacokinetic properties of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in vivo, which could help to inform the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione involves the reaction of 5-methyl-2,4-dioxopyrrolidine-3-acetic acid with formaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in the development of various diseases.
Propiedades
IUPAC Name |
(2S)-4-acetyl-3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-6(10)5(4(2)9)7(11)8-3/h3,10H,1-2H3,(H,8,11)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKLNGQMTWPLJ-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


